Technical Guide: Chemical Properties of 2-(Chloromethyl)-3-(trifluoromethyl)pyrazine
Technical Guide: Chemical Properties of 2-(Chloromethyl)-3-(trifluoromethyl)pyrazine
This guide details the chemical properties, synthetic pathways, and application logic for 2-(Chloromethyl)-3-(trifluoromethyl)pyrazine (CAS: 1197229-15-4), a specialized heterocyclic building block used in the design of lipophilic bioactive molecules.[1]
[1]
Executive Summary: Strategic Value in Drug Design
2-(Chloromethyl)-3-(trifluoromethyl)pyrazine is a high-value electrophilic intermediate used to introduce the 3-(trifluoromethyl)pyrazin-2-yl moiety into drug candidates and agrochemicals.[1] Its strategic importance lies in the dual functionality of its substituents:
-
Trifluoromethyl Group (
): Enhances metabolic stability (blocking oxidative metabolism at the C3 position) and increases lipophilicity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> effect), facilitating membrane permeability. -
Chloromethyl Group (
): Serves as a highly reactive "benzylic-like" electrophile, allowing for rapid conjugation with nucleophiles (amines, thiols, alkoxides) under mild conditions.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
This molecule acts as a bioisostere for substituted benzyl chlorides, offering altered electronic properties (lower pKa of the parent heterocycle) and improved solubility profiles due to the pyrazine nitrogens.[2]
Physicochemical Profile
The combination of the electron-deficient pyrazine ring and the strongly electron-withdrawing trifluoromethyl group creates a unique electronic environment.[1]
Table 1: Estimated Physicochemical Properties
| Property | Value / Characteristic | Note |
| CAS Number | 1197229-15-4 | Unique identifier.[1] |
| Molecular Formula | ||
| Molecular Weight | 196.56 g/mol | |
| Physical State | Liquid or Low-Melting Solid | Analogous to benzyl chloride derivatives.[1] |
| Boiling Point | ~80–85 °C @ 10 mmHg | Estimated based on 2-chloro-3-(trifluoromethyl)pyrazine analogs.[1] |
| Solubility | Soluble in DCM, THF, EtOAc | Hydrolyzes slowly in water; stable in anhydrous aprotic solvents. |
| Reactivity Class | Alkylating Agent | Primary alkyl halide activated by an electron-deficient heterocycle.[1] |
Structural Analysis[1][3][4]
-
Electronic Activation: The pyrazine ring nitrogens (positions 1 and 4) exert a strong inductive electron-withdrawing effect (
).[1] The group at C3 reinforces this, making the C2-methyl protons slightly acidic and the methylene carbon highly electrophilic.[1] -
Dipole Moment: The vector sum of the C-Cl, C-F, and ring dipoles creates a significant molecular dipole, influencing solvation and binding orientation in protein pockets.[2]
Synthetic Accessibility & Manufacturing
Synthesis typically proceeds via functionalization of the methyl precursor or conversion of the corresponding alcohol.
Method A: Radical Halogenation (Industrial Route)
Direct chlorination of 2-methyl-3-(trifluoromethyl)pyrazine using radical initiators.[1]
-
Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (
).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Catalyst: Benzoyl peroxide (BPO) or AIBN.[2]
-
Solvent:
or Trifluorotoluene (greener alternative).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Mechanism: Free-radical chain substitution at the benzylic position.[1]
-
Critical Control: Stoichiometry must be strictly controlled to prevent over-chlorination to the dichloromethyl species.
Method B: Deoxychlorination (Lab Scale)
Conversion of [3-(trifluoromethyl)pyrazin-2-yl]methanol .[1]
-
Precursor: Obtained by reduction of methyl 3-(trifluoromethyl)pyrazine-2-carboxylate.[1]
-
Reagents: Thionyl chloride (
) or Methanesulfonyl chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) / . -
Advantage: Higher regioselectivity; avoids radical side products.
Reactivity & Functionalization
The reactivity profile is dominated by the chloromethyl group, but the electron-deficient ring offers secondary reactivity patterns.
Nucleophilic Substitution ( )
The primary application is the alkylation of nucleophiles.[2] The rate of reaction is enhanced compared to benzyl chloride due to the electron-deficiency of the pyrazine ring, which stabilizes the transition state for nucleophilic attack.
-
Amination: Reacts with primary/secondary amines to form (pyrazin-2-yl)methylamines .[1] Used in kinase inhibitor scaffolds.
-
Etherification: Reacts with phenols or alcohols (
) to form ether linkages.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Thioetherification: Reacts with thiols to form sulfides, often oxidized later to sulfones.[2]
Ring Electrophilicity ( )
While the chloromethyl group is the primary reactive site, the C5 and C6 positions of the pyrazine ring are susceptible to Nucleophilic Aromatic Substitution (
Visualization of Reaction Pathways
The following diagram illustrates the divergent reactivity pathways for this building block.
Figure 1: Divergent synthetic pathways utilizing the chloromethyl electrophile.[1][2]
Experimental Protocol: General Alkylation Procedure
Note: This protocol is a generalized standard operating procedure (SOP) derived from analogous pyrazine chemistry.
Objective: Synthesis of a secondary amine derivative.
-
Preparation: Dissolve 2-(Chloromethyl)-3-(trifluoromethyl)pyrazine (1.0 equiv) in anhydrous Acetonitrile (
) or DMF. -
Base Addition: Add Potassium Carbonate (
, 2.0 equiv) or Diisopropylethylamine (DIPEA, 1.5 equiv).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Nucleophile Addition: Add the amine substrate (1.1 equiv) dropwise at 0°C to prevent bis-alkylation.
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC or LC-MS.[1]
-
Checkpoint: If reaction is sluggish, heat to 50°C. The electron-poor ring usually ensures rapid reaction at RT.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[3] -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Handling, Stability & Safety (HSE)
This compound is a potent alkylating agent and must be handled with high containment.
-
Hazard Classification:
-
Skin Corr. 1B: Causes severe skin burns and eye damage.
-
Lachrymator: Irritating to eyes and respiratory tract (similar to benzyl chloride).[2]
-
Mutagenicity: Suspected mutagen due to alkylating capability.
-
-
Storage: Store at 2–8°C under inert gas (
or ). Moisture sensitive (hydrolyzes to the alcohol and HCl). -
Decontamination: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the electrophilic chloride.
References
-
Chemical Identification & CAS : 2-(Chloromethyl)-3-(trifluoromethyl)pyrazine Basic Information. GuideChem. Link
-
Synthetic Methodology (Analogous) : Trifluoromethoxypyrazines: Preparation and Properties. MDPI, Molecules 2020. (Provides context on trifluoromethyl-pyrazine stability). Link
-
Application in Medicinal Chemistry : Pyraziflumid: Synthesis and Introduction. ChemicalBook. (Discusses related 3-trifluoromethylpyrazine intermediates).[1][4][3][5][6] Link
-
Patent Literature : Spiro-oxindole compounds and their use as therapeutic agents. WO2010045251A2. (Cites the use of [3-(trifluoromethyl)pyrazin-2-yl]methyl electrophiles). Link
Sources
- 1. WO2022130188A1 - Agrochemical composition comprising piperidine thiazole compounds - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2010045251A2 - Spiro-oxindole compounds and their use as therapeutic agents - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
